8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Lipophilicity Drug-likeness Membrane permeability

8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 1245262-16-1) is a heterocyclic small molecule belonging to the 2H-benzo[b][1,4]thiazin-3(4H)-one class, characterized by a benzene ring fused to a 1,4-thiazine ring bearing a carbonyl at position 3, a methyl group at position 2, and a bromine substituent at position 8 of the fused benzene ring. With a molecular formula of C9H8BrNOS, a molecular weight of 258.14 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area (TPSA) of 54.4 Ų, this compound occupies a distinct physicochemical space relative to its non-halogenated parent (2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, CAS 7028-57-1, MW 179.24, XLogP3 1.8) and its positional isomer (6-bromo analog, CAS 7028-54-8).

Molecular Formula C9H8BrNOS
Molecular Weight 258.14 g/mol
Cat. No. B13098730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Molecular FormulaC9H8BrNOS
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(S1)C(=CC=C2)Br
InChIInChI=1S/C9H8BrNOS/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
InChIKeyKVUDPPYSLZTOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 1245262-16-1) is a heterocyclic small molecule belonging to the 2H-benzo[b][1,4]thiazin-3(4H)-one class, characterized by a benzene ring fused to a 1,4-thiazine ring bearing a carbonyl at position 3, a methyl group at position 2, and a bromine substituent at position 8 of the fused benzene ring [1]. With a molecular formula of C9H8BrNOS, a molecular weight of 258.14 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area (TPSA) of 54.4 Ų, this compound occupies a distinct physicochemical space relative to its non-halogenated parent (2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, CAS 7028-57-1, MW 179.24, XLogP3 1.8) and its positional isomer (6-bromo analog, CAS 7028-54-8) [1][2]. It is commercially available through multiple vendors at purity grades ranging from 95% to NLT 98%, intended exclusively for research and development applications .

Why 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Within the 2H-benzo[b][1,4]thiazin-3(4H)-one scaffold, the position of halogen substitution on the fused benzene ring is a critical determinant of both electronic character and pharmacological profile. Published structure-activity relationship (SAR) data for 4-substituted-8-chlorobenzo[b][1,4]thiazin-3(4H)-ones demonstrate that substituents at the 8-position confer broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 μg/mL against Gram-positive and Gram-negative microorganisms [1][2]. The 8-position places the halogen ortho to the ring sulfur atom, creating a distinct electronic environment compared to the 6-position isomer—where the halogen sits para to the amide nitrogen—resulting in different resonance effects and steric accessibility for target engagement. Furthermore, the introduction of bromine at position 8 increases computed lipophilicity by ΔXLogP3 = +0.7 versus the unsubstituted parent, altering membrane permeability and protein-binding potential without changing TPSA (54.4 Ų for both compounds) [3][4]. These physicochemical divergences mean that the unsubstituted parent, the 6-bromo positional isomer, or the 8-chloro analog cannot be treated as functionally equivalent surrogates in SAR campaigns, lead optimization programs, or assay development contexts.

Quantitative Differentiation Evidence for 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Versus Closest Analogs


Computed Lipophilicity Advantage: 8-Bromo Derivative Versus Unsubstituted Parent (ΔXLogP3 = +0.7)

The 8-bromo substitution elevates the computed octanol-water partition coefficient (XLogP3) from 1.8 (unsubstituted parent, CID 3803849) to 2.5 (8-bromo target, CID 71742732), representing a ΔXLogP3 of +0.7 without any increase in topological polar surface area (TPSA remains constant at 54.4 Ų for both compounds) [1][2]. This TPSA-neutral lipophilicity gain is significant: for comparison, the 6-bromo positional isomer possesses identical molecular formula and mass but places the bromine para to the amide nitrogen rather than ortho to sulfur, which is predicted to produce different intramolecular electronic effects and potentially different experimental logP values . The 8-bromo compound also exhibits a molecular weight increase of 78.9 Da over the parent (258.14 vs. 179.24 g/mol), moving it into a higher Lipinski property space while preserving all hydrogen bond donor/acceptor counts (HBD = 1, HBA = 2) and the zero rotatable bond count characteristic of this rigid scaffold [1][2].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Positional Isomer Electronic Differentiation: 8-Br (ortho-to-Sulfur) Versus 6-Br (para-to-Amide-Nitrogen)

The 8-bromo and 6-bromo positional isomers of 2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one represent fundamentally different electronic environments despite sharing identical molecular formula (C9H8BrNOS) and mass (258.14 g/mol). In the 8-bromo isomer (CAS 1245262-16-1), the bromine occupies the position ortho to the ring sulfur atom and meta to the amide nitrogen, placing it in a sterically constrained environment adjacent to the thioether linkage (SMILES: CC1C(=O)NC2=C(S1)C(=CC=C2)Br) [1]. In the 6-bromo isomer (CAS 7028-54-8), the bromine resides para to the amide nitrogen, in a more electronically conjugated but sterically less hindered position . This regiochemical difference has direct consequences: in published SAR studies of the related 8-chloro series, 4-substituted-8-chlorobenzo[b][1,4]thiazin-3(4H)-ones demonstrated broad-spectrum antimicrobial activity (MIC 16–64 μg/mL against both Gram-positive and Gram-negative organisms), with the 8-position halogen contributing to activity in a manner that would not be replicated by 6-position substitution due to altered electronic distribution across the aromatic ring and different steric accessibility to biological targets [2][3].

Positional isomerism Electronic effects SAR Regiochemical differentiation

Class-Level Antimicrobial Activity: 8-Halogenated Benzothiazinones Exhibit Broad-Spectrum MIC of 16–64 μg/mL

While compound-specific MIC data for 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one have not been published in the peer-reviewed literature, robust class-level evidence exists for closely related 8-halogenated analogs. Yang et al. (2011) reported that 4-substituted-8-chlorobenzo[b][1,4]thiazin-3(4H)-ones, synthesized via Smiles rearrangement, demonstrated potent in vitro antimicrobial activity against all tested Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 16 to 64 μg/mL [1][2]. Within this series, specific analogs (compounds 12g, 12i, and 12o) exhibited the strongest activity against Gram-positive organisms, while compound 12b showed the best Gram-negative inhibition [1]. The consistency of antimicrobial activity across the 8-substituted series—combined with the established synthetic accessibility of the 8-bromo derivative via the same Smiles rearrangement methodology—supports the expectation that the 8-bromo-2-methyl compound occupies a promising position within this activity landscape, with the bromine offering additional synthetic versatility (cross-coupling potential) that the 8-chloro analog does not provide [3].

Antimicrobial MIC Gram-positive Gram-negative Antibacterial

Commercial Purity and Vendor Availability: 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Versus 6-Bromo Isomer

The 8-bromo-2-methyl derivative (CAS 1245262-16-1) is commercially available from multiple established research chemical suppliers with documented purity specifications. AKSci supplies the compound at ≥95% purity (Catalog 4033DV) , MolCore offers it at NLT 98% purity under ISO-certified quality systems , and ChemAny/凯曼尼 lists it at 97% purity (Catalog CM1021065) [1]. By comparison, the 6-bromo positional isomer (CAS 7028-54-8) is available from Chemscene (≥97%, CS-0100693) and Hairuichem (97%), among others . Critically, the 8-bromo isomer benefits from availability at the higher NLT 98% grade from MolCore, which is ISO-certified and marketed specifically for global pharmaceutical R&D and quality control applications . The unsubstituted parent compound (CAS 7028-57-1) is offered at 97% purity by Thermo Scientific/Alfa Aesar, but Sigma-Aldrich explicitly states that no analytical data is collected for this product, placing the burden of identity and purity verification on the buyer . This differential in documented quality assurance across the analog series makes the 8-bromo derivative the more reliably characterized procurement option.

Commercial availability Purity comparison Vendor sourcing Procurement

Synthetic Diversification Advantage: Aryl Bromide as a Cross-Coupling Handle in the 8-Position

The presence of an aryl bromide at the 8-position of the benzo[b][1,4]thiazin-3(4H)-one scaffold confers a critical synthetic advantage over the 8-chloro, 8-fluoro, and unsubstituted analogs: compatibility with palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) for late-stage diversification [1]. Aryl bromides are universally recognized as superior substrates for oxidative addition in Pd(0)-catalyzed cycles compared to aryl chlorides, with typical relative reactivity ratios of Br:Cl ≈ 10–100:1 depending on the catalytic system [2]. While the 6-bromo isomer shares this cross-coupling potential, the 8-bromo substitution places the diversification vector ortho to the sulfur atom, generating analogs with distinct steric and electronic profiles compared to those accessible from the 6-bromo isomer. The synthetic methodology for constructing the 8-bromo benzothiazinone core—via Smiles rearrangement of appropriately substituted 2-chlorobenzenethiols with chloroacetyl chloride and primary amines under microwave irradiation—has been established to proceed in high yields (65–92%) with short reaction times (15–20 min), confirming that the 8-bromo substitution is compatible with efficient scaffold assembly [3].

Cross-coupling Suzuki reaction C-C bond formation Scaffold diversification Medicinal chemistry

Rigid Scaffold with Zero Rotatable Bonds: Conformational Pre-organization Advantage for Target Engagement

Both the 8-bromo-2-methyl derivative and its closest analogs possess zero rotatable bonds between the thiazinone core and its substituents, as confirmed by PubChem computed descriptors (Rotatable Bond Count = 0 for both CID 71742732 and CID 3803849) [1][2]. This complete conformational restriction is a distinguishing feature of the 2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one scaffold compared to more flexible benzothiazinone derivatives such as 4-substituted variants bearing N-alkyl chains. The 2,2-dimethyl analog (CAS 90921-53-2) introduces gem-dimethyl substitution at position 2, which alters the steric environment around the carbonyl and may affect hydrogen-bonding geometry with biological targets—a modification not present in the 2-methyl-2H series . The combination of zero rotatable bonds with the rigidifying effect of the 8-bromo substituent (which further restricts conformational freedom through steric buttressing with the adjacent sulfur atom) results in an exceptionally pre-organized binding conformation. This minimizes the entropic penalty upon target binding relative to more flexible congeners, a property that has been associated with improved binding affinity and selectivity in fragment-based drug discovery [3].

Conformational restriction Entropic penalty Rigid scaffold Target binding Drug design

Optimal Research and Industrial Application Scenarios for 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Based on Quantitative Differentiation Evidence


Late-Stage Diversification Intermediate for Parallel SAR in Anti-Infective Drug Discovery

The 8-bromo-2-methyl benzothiazinone is optimally deployed as a centralized late-stage diversification intermediate in antimicrobial SAR campaigns. The established class-level activity of 8-substituted benzothiazinones (MIC 16–64 μg/mL against both Gram-positive and Gram-negative bacteria) validates this scaffold as a productive starting point for anti-infective programs [1]. A single procurement batch of the 8-bromo compound (preferably at NLT 98% ISO-certified purity) can be elaborated via parallel Suzuki-Miyaura cross-coupling into a library of 24–96 diverse 8-aryl, 8-heteroaryl, or 8-alkenyl analogs, enabling rapid MIC determination across a panel of clinically relevant pathogens. This strategy leverages both the validated antimicrobial chemotype and the superior oxidative addition reactivity of aryl bromides over aryl chlorides (estimated >10-fold rate enhancement under standard conditions), dramatically compressing the design-synthesize-test cycle compared to de novo synthesis of each analog [2].

Fragment-Based Lead Generation Leveraging TPSA-Neutral Lipophilicity and Conformational Pre-organization

With molecular weight (258.14 Da), XLogP3 (2.5), TPSA (54.4 Ų), and zero rotatable bonds all within favorable fragment-like property space, the 8-bromo-2-methyl benzothiazinone meets or exceeds all 'rule of three' criteria for fragment-based drug discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. The ΔXLogP3 of +0.7 versus the unsubstituted parent, achieved without any increase in TPSA, positions the 8-bromo derivative in an optimal lipophilicity window for both biochemical potency and cellular permeability [2]. This compound is therefore ideally suited as a fragment hit for screening against purified protein targets (e.g., bacterial DprE1, AChE, BChE, or α-glucosidase) by SPR, TSA, or ligand-observed NMR, with the bromine atom providing both a heavy-atom signature for X-ray crystallographic phasing and a synthetic handle for immediate hit-to-lead expansion via structure-guided design [3].

Chemical Probe Development for Target Identification Using Photoaffinity Labeling

The 8-bromo substituent enables a sequential functionalization strategy in which the benzothiazinone scaffold is first elaborated at the 8-position via cross-coupling to install an alkyne or azide click-chemistry handle, then subsequently functionalized at the 4-position (amide nitrogen) or the 2-methyl group for activity modulation. This regiochemical orthogonality—unique to the 8-bromo isomer versus the 6-bromo isomer—allows for systematic construction of chemical probes suitable for target deconvolution via affinity-based protein profiling (AfBPP) or photoaffinity labeling (PAL) in antimicrobial mode-of-action studies [1]. The rigid, zero-rotatable-bond scaffold ensures that the probe maintains the binding conformation of the parent pharmacophore, minimizing the risk of false-negative or false-positive target identification due to conformational flexibility artifacts [2].

Reference Standard for Analytical Method Development and Quality Control in Regulated Environments

The availability of the 8-bromo-2-methyl benzothiazinone at ISO-certified NLT 98% purity from MolCore, combined with its well-defined molecular identity (CAS 1245262-16-1, unambiguous InChIKey KVUDPPYSLZTOMO-UHFFFAOYSA-N), makes it suitable as a reference standard for HPLC method development, impurity profiling, and system suitability testing in pharmaceutical quality control laboratories [1]. By contrast, the unsubstituted parent compound from Sigma-Aldrich is supplied without analytical data, and the 6-bromo isomer has a maximum documented commercial purity of 97% without ISO certification [2]. For laboratories operating under GLP or GMP guidelines, the documented purity and quality assurance trail of the 8-bromo derivative significantly reduces regulatory compliance burden compared to sourcing the parent or the 6-bromo isomer [3].

Quote Request

Request a Quote for 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.